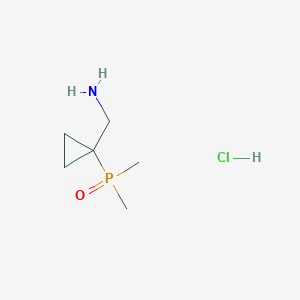

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride is a chemical compound with the CAS Number: 2460757-39-3 . It has a molecular weight of 183.62 . This compound is a versatile chemical with immense potential in scientific research. Its unique molecular structure allows for diverse applications, including drug synthesis, catalysis, and material science exploration.

Molecular Structure Analysis

The IUPAC name for this compound is(1-(aminomethyl)cyclopropyl)dimethylphosphine oxide hydrochloride . The InChI code for this compound is 1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H . This indicates the presence of a cyclopropyl group attached to a dimethylphosphine oxide group, with an additional methanamine group. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

A study focused on the synthesis and characterization of a novel 1,3-Dithiolane Compound, highlighting the versatility of dimethylphosphorylcyclopropyl derivatives in synthesizing new chemical entities. The compound exhibited unique structural properties as confirmed through X-ray diffractions, showcasing the potential of such derivatives in material science and organic chemistry (Zhai Zhi-we, 2014).

Advanced Material Science

In the realm of material science, researchers synthesized and studied two structurally related hydrogen-bonded compounds within the dpma/HClO4 system. These studies not only advance our understanding of hydrogen bonding and its implications for material stability and reactivity but also contribute to the development of novel materials with tailored properties (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).

Crystallography and Structural Analysis

The synthesis, structure, and spectroscopy of compounds in the dpma/HClO4 system were detailed, providing insights into the structural intricacies of dimethylphosphorylcyclopropyl derivatives. These findings have implications for crystallography, offering a deeper understanding of molecular interactions and structure-property relationships (D. Buhl, H. Gün, A. Jablonka, & G. Reiss, 2013).

Transition Metal Complexes

Another study highlighted the creation of a new copper complex utilizing the mono-protonated ligand (dimethylphosphoryl)methanamine. This work contributes to the field of inorganic chemistry, especially in the synthesis and characterization of metal complexes, which have wide applications in catalysis, material science, and as precursors for further synthetic applications (M. Richert, Cora Helmbrecht, & G. Reiss, 2014).

Implications for Organic Synthesis and Drug Discovery

The synthesis and application of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showcased the potential of dimethylphosphorylcyclopropyl derivatives in the design of serotonin 5-HT1A receptor-biased agonists. This research not only contributes to organic synthesis but also impacts drug discovery, highlighting the therapeutic potential of these compounds (J. Sniecikowska et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(1-dimethylphosphorylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVJJMNPAVHAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1(CC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)

![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2718894.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)

![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)